![molecular formula C11H5Cl4NO2 B1207317 (3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone CAS No. 81910-06-7](/img/structure/B1207317.png)
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone is a natural product found in Streptomyces and Streptomyces fumanus with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone and its derivatives have been explored in various chemical syntheses. For instance, Kimbaris and Varvounis (2000) describe the reduction of related compounds to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, a structure of interest in organic chemistry (Kimbaris & Varvounis, 2000). Another study by Alizadeh, Moafi, and Zhu (2015) reports a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of these compounds in synthetic chemistry (Alizadeh, Moafi, & Zhu, 2015).
Biological Activity and Applications
Several studies have investigated the biological activities of these compounds. For example, Murthy and Shashikanth (2012) synthesized novel aryl methanones derivatives and evaluated their antimicrobial activities, demonstrating significant activity against various bacteria (Murthy & Shashikanth, 2012). Singh, Singh, and Bhanuka (2016) explored the synthesis of organotin(IV) complexes with these compounds, revealing potent antibacterial properties and potential as drugs (Singh, Singh, & Bhanuka, 2016).
Molecular Structure and Analysis
Lakshminarayana et al. (2009) conducted a study on the crystal and molecular structure analysis of a related compound, providing insights into its molecular architecture (Lakshminarayana et al., 2009). This type of analysis is crucial for understanding the compound's properties and potential applications in various fields, including medicinal chemistry and materials science.
properties
CAS RN |
81910-06-7 |
---|---|
Molecular Formula |
C11H5Cl4NO2 |
Molecular Weight |
325 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |
InChI Key |
WEZZHODHNYWVJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
synonyms |
pyrrolomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.